molecular formula C20H20O3S B12176805 4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate

4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate

Cat. No.: B12176805
M. Wt: 340.4 g/mol
InChI Key: JDHICTGGTUEZIJ-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is a complex organic compound that belongs to the class of oxathiine derivatives. These compounds are characterized by a six-membered ring containing both oxygen and sulfur atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid with 4-(Propan-2-yl)phenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Solvent recovery and recycling are also important considerations to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxathiine ring allows for unique interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Propan-2-yl)phenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxathiine derivatives and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C20H20O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(4-propan-2-ylphenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate

InChI

InChI=1S/C20H20O3S/c1-14(2)15-8-10-17(11-9-15)23-20(21)18-19(24-13-12-22-18)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3

InChI Key

JDHICTGGTUEZIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

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